3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is a complex organic compound that features a cyclopropyl group, a difluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 2,3-difluorobenzaldehyde, which is then subjected to a series of reactions including cyclopropanation and pyrazole formation. The key steps include:
Cyclopropanation: 2,3-difluorobenzaldehyde reacts with malonic acid in the presence of pyridine and piperidine to form (E)-3-(2,3-difluorophenyl)-2-acrylic acid.
Formation of Pyrazole Ring: The acrylic acid derivative undergoes cyclization with hydrazine to form the pyrazole ring.
Final Assembly: The cyclopropyl group is introduced through a reaction with cyclopropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluorophenyl group plays a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide
- Cyclopropyl(2,6-difluorophenyl)methanamine
Uniqueness
3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyclopropyl and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
1856053-85-4 |
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Molecular Formula |
C14H15F2N3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H15F2N3/c1-19-13(7-12(18-19)9-5-6-9)17-8-10-3-2-4-11(15)14(10)16/h2-4,7,9,17H,5-6,8H2,1H3 |
InChI Key |
QTEVRJDYDPRLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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